N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941933-75-1
VCID: VC6843955
InChI: InChI=1S/C22H15BrClN3O2/c23-15-6-9-17(10-7-15)25-20(28)13-27-19-11-8-16(24)12-18(19)21(26-22(27)29)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28)
SMILES: C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br
Molecular Formula: C22H15BrClN3O2
Molecular Weight: 468.74

N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

CAS No.: 941933-75-1

Cat. No.: VC6843955

Molecular Formula: C22H15BrClN3O2

Molecular Weight: 468.74

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide - 941933-75-1

Specification

CAS No. 941933-75-1
Molecular Formula C22H15BrClN3O2
Molecular Weight 468.74
IUPAC Name N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Standard InChI InChI=1S/C22H15BrClN3O2/c23-15-6-9-17(10-7-15)25-20(28)13-27-19-11-8-16(24)12-18(19)21(26-22(27)29)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28)
Standard InChI Key DHLLUFZNPFNQLO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Br

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure comprises a quinazolinone core fused with a phenyl group at position 4 and substituted with chlorine at position 6. The acetamide side chain at position 2 is further modified with a 4-bromophenyl group, introducing steric and electronic effects that influence its reactivity and binding affinity. Key molecular properties include:

PropertyValue
CAS Number941933-75-1
Molecular FormulaC22H15BrClN3O2
Molecular Weight468.74 g/mol
Halogen SubstituentsBromine (Br), Chlorine (Cl)
Functional GroupsQuinazolinone, Acetamide

The bromine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability, while the chlorine atom on the quinazolinone core may contribute to electronic stabilization.

Synthesis and Chemical Preparation

Synthetic Routes

The synthesis of N-(4-bromophenyl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves multi-step reactions, typically beginning with the formation of the quinazolinone scaffold. A generalized approach includes:

  • Quinazolinone Core Formation: Anthranilic acid derivatives are condensed with urea or thiourea under acidic conditions to yield 2,4-dihydroxyquinazoline. Subsequent chlorination at position 6 introduces the chlorine substituent .

  • Phenyl Group Incorporation: Friedel-Crafts alkylation or palladium-catalyzed coupling introduces the phenyl group at position 4 .

  • Acetamide Side Chain Addition: The 2-position is functionalized via nucleophilic substitution or amidation reactions, attaching the N-(4-bromophenyl)acetamide group.

Optimization Strategies

Microwave-assisted synthesis and phase-transfer catalysis have been employed in analogous quinazolinone preparations to reduce reaction times and improve yields . For instance, microwave irradiation can accelerate cyclocondensation steps from hours to minutes, achieving yields exceeding 80% in some cases .

Research Gaps and Future Directions

Mechanistic Studies

The exact molecular targets of this compound remain uncharacterized. Molecular docking studies could elucidate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase).

In Vivo Validation

Current data rely on in vitro assays. Rodent models are needed to evaluate pharmacokinetics, toxicity, and efficacy in disease contexts.

Structural Modifications

Introducing sulfonamide or triazole groups may enhance solubility and bioavailability. For example, replacing the bromine with a trifluoromethyl group could improve metabolic stability .

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